molecular formula C20H22N2O3 B14963624 N-benzyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14963624
M. Wt: 338.4 g/mol
InChI Key: LFFZTKSFPXEZER-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, an ethoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

The synthesis of N-benzyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acylating agent.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Catalysts such as Pt/C and solvents like methanol or dichloromethane are often used to facilitate these reactions .

Chemical Reactions Analysis

N-benzyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl groups, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include methanesulfonic acid, trifluoroacetic acid, and catalytic hydrogenation .

Scientific Research Applications

N-benzyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

N-benzyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-1-(4-methoxyphenyl)-2-propylamine: This compound has a similar structure but differs in the substituents on the phenyl ring and the pyrrolidine ring.

    N-benzyl-1-(4-ethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide: This compound has a piperidine ring instead of a pyrrolidine ring and different substituents.

    3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides: These compounds have a benzochromene structure and different functional groups.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-benzyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-2-25-18-10-8-17(9-11-18)22-14-16(12-19(22)23)20(24)21-13-15-6-4-3-5-7-15/h3-11,16H,2,12-14H2,1H3,(H,21,24)

InChI Key

LFFZTKSFPXEZER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3

solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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